Phosphorocyanidous bromide iodide

Description

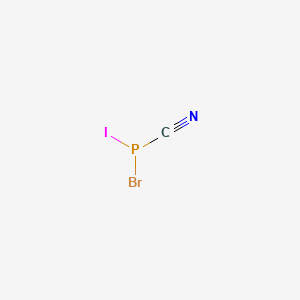

Phosphorocyanidous bromide iodide (PBrICN) is a mixed halide compound containing both bromide (Br⁻) and iodide (I⁻) anions coordinated to a phosphorus-cyanide framework. These fluxes enable the incorporation of halides into complex crystal structures, often yielding materials with tunable magnetic, optical, or catalytic properties . PBrICN likely exhibits a non-centrosymmetric crystal structure due to the mixed halide environment, which may enhance nonlinear optical (NLO) responses, as seen in related quaternary chalcogenides synthesized via ABI fluxes .

Properties

CAS No. |

60212-92-2 |

|---|---|

Molecular Formula |

CBrINP |

Molecular Weight |

263.80 g/mol |

IUPAC Name |

[bromo(iodo)phosphanyl]formonitrile |

InChI |

InChI=1S/CBrINP/c2-5(3)1-4 |

InChI Key |

DTKUZPQZIVCLTE-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)P(Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorocyanidous bromide iodide typically involves the reaction of phosphorus compounds with cyanide, bromide, and iodide sources. One common method is to react phosphorus trichloride with potassium cyanide, followed by the addition of bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorocyanidous bromide iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The bromide and iodide ions can be substituted with other halides or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or fluorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorocyanidous oxide compounds, while reduction may produce phosphorocyanidous hydrides.

Scientific Research Applications

Phosphorocyanidous bromide iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of phosphorocyanidous bromide iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the cyanide and halide ions, which can form strong bonds with metal centers in the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of PBrICN and analogous compounds, inferred from ABI flux synthesis studies and related phosphorocyanidous halides:

| Compound | Crystal System | Halide Coordination | Melting Point (°C) | Key Properties | Applications |

|---|---|---|---|---|---|

| PBrICN | Orthorhombic | Br⁻, I⁻ mixed ligands | ~300–400 (estimated) | Moderate NLO activity, photoluminescence | Optical materials, catalysis |

| Phosphorocyanidous Chloride (PClCN) | Monoclinic | Cl⁻ ligands | ~250–350 | Lower SHG response, centrosymmetric | Catalytic intermediates |

| KBr-Gd3CrSe6 | Hexagonal | Br⁻ in flux | 850 (synthesis) | Antiferromagnetic (TN = 10 K) | Magnetic sensors |

| KI-Er3SmSe6 | Trigonal | I⁻ in flux | 900 (synthesis) | Paramagnetic, minimal cation disorder | Luminescent devices |

| CsBr-La2CuSbS5 | Tetragonal | Br⁻ incorporated | 900 (synthesis) | High laser-induced damage threshold (LIDT) | Infrared NLO materials |

Key Findings:

Halide Influence on Structure and Properties: Mixed halides (Br⁻/I⁻) in PBrICN likely create structural distortions that enhance NLO activity compared to single-halide analogs like PClCN. This aligns with studies showing that ABI fluxes induce non-centrosymmetry in quaternary chalcogenides (e.g., La2CuSbS5), which exhibit strong second-harmonic generation (SHG) responses . In magnetic systems like Gd3CrSe6, bromide fluxes facilitate antiferromagnetic ordering, while iodide fluxes (e.g., in Er3SmSe6) result in paramagnetic behavior due to differences in cation coordination and spin-orbit coupling .

Synthesis Conditions :

- PBrICN likely requires a reactive ABI flux (e.g., KBr/KI) at 700–900°C to incorporate both halides, similar to the synthesis of Ba10Zn7M6Q26 in KBr/CsBr fluxes .

- Temperature sensitivity: Higher temperatures (e.g., 900°C) favor defined crystal morphologies, as seen in NaNd(MoO4)2 and Li2NiPO4F systems .

Optical and Magnetic Behavior: Photoluminescence in PBrICN may arise from ligand-to-metal charge transfer, akin to Ba6Zn6ZrS14 synthesized in KI fluxes . Magnetic properties are less pronounced in iodide-dominated systems due to weaker exchange interactions compared to bromide-rich phases .

Research Challenges and Opportunities

- Stoichiometric Control : Mixed halide systems like PBrICN require precise control of Br⁻/I⁻ ratios to avoid phase separation, a challenge highlighted in flux-mediated syntheses of LnCuQ2 (Q = S, Se) .

- Stability : Halide leaching under moisture or heat, as observed in Ba6Zn6ZrS14, necessitates encapsulation for practical applications .

- Computational Modeling : Predictive tools like FactSage thermochemical databases could optimize flux compositions and reaction temperatures for PBrICN synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.